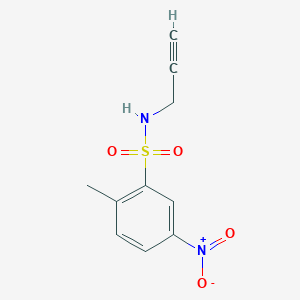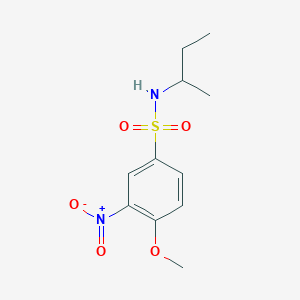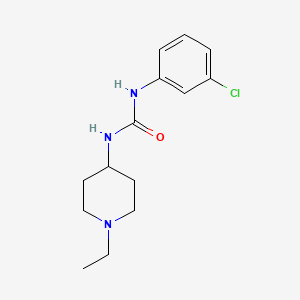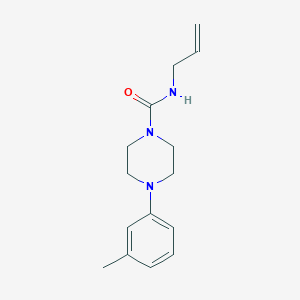
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile, commonly known as BPYC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. BPYC is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. Due to its unique structural features, BPYC has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
BPYC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to play a crucial role in cell proliferation, survival, and angiogenesis. BPYC has been reported to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, BPYC has been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
In inflammation, CK2 has been implicated in the regulation of inflammatory cytokines and chemokines. BPYC has been reported to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. BPYC has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.
In neurodegenerative disorders, CK2 has been shown to modulate the activity of various proteins involved in neuronal survival and function. BPYC has been reported to protect against neuronal cell death induced by oxidative stress and excitotoxicity. Moreover, BPYC has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
BPYC exerts its biological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, BPYC modulates the phosphorylation status of its substrates, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
BPYC has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress and excitotoxicity. Moreover, BPYC has been reported to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
BPYC has several advantages as a research tool, including its high potency and selectivity for CK2, its ability to modulate a wide range of cellular processes, and its potential therapeutic applications in various diseases. However, BPYC also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.
Orientations Futures
There are several future directions for research on BPYC, including the development of novel synthetic methods to improve its yield and purity, the optimization of its pharmacokinetic and pharmacodynamic properties, and the identification of new therapeutic applications. Moreover, the elucidation of the molecular mechanisms underlying the biological effects of BPYC and the identification of its downstream targets will provide valuable insights into the role of CK2 in various cellular processes. Finally, the development of BPYC-based therapeutics for cancer, inflammation, and neurodegenerative disorders holds great promise for the treatment of these diseases.
Méthodes De Synthèse
The synthesis of BPYC involves the reaction of 2-aminopyridine with 1,2-dicyano-benzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of BPYC as a yellow crystalline solid. The purity and yield of the product can be enhanced by recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-4-3-7-15-13(10)17-9-16-11-5-1-2-6-12(11)17/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGUPOZMBNZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzimidazol-1-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)



![1-[2-(2-Methyl-2,3-dihydroindol-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7461382.png)
